molecular formula C22H10N4O2 B1331932 1,3-Bis(3,4-dicyanophenoxy)benzene CAS No. 72452-47-2

1,3-Bis(3,4-dicyanophenoxy)benzene

Cat. No. B1331932
CAS RN: 72452-47-2
M. Wt: 362.3 g/mol
InChI Key: SSIIVKRGBWPLNS-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dicyanophenoxy)benzene is a compound that is structurally related to various bisphenoxy and bisphenol derivatives that have been synthesized for applications in materials science, such as photoluminescent materials, anion transport mediators, DNA binding studies, and the preparation of polymeric materials. While the specific compound 1,3-bis(3,4-dicyanophenoxy)benzene is not directly mentioned in the provided papers, the related compounds and their synthesis methods, properties, and applications can provide insights into the potential characteristics and uses of 1,3-bis(3,4-dicyanophenoxy)benzene.

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel reaction or Friedel-Crafts reaction, as seen in the synthesis of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes and the preparation of bis(3,4-dichlorobenzoyl)benzene . The Knoevenagel reaction is a method for forming carbon-carbon double bonds, while the Friedel-Crafts reaction is a powerful tool for forming carbon-carbon single bonds, particularly in the synthesis of aromatic compounds. These methods could potentially be adapted for the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques, including elemental and spectral studies, and single crystal analysis . For instance, the structure of 1,4-bis((4-aminophenoxy)methyl)benzene was determined to be monoclinic with specific unit cell parameters . These techniques could be employed to determine the molecular structure of 1,3-bis(3,4-dicyanophenoxy)benzene, which would be crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of bisphenoxy and bisphenol derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the presence of electron-withdrawing substituents such as trifluoromethyl and nitro groups can significantly increase anionophoric activity . The dicyanophenoxy groups in 1,3-bis(3,4-dicyanophenoxy)benzene would likely have a similar electron-withdrawing effect, potentially influencing its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenoxy and bisphenol derivatives are diverse and can be tailored for specific applications. Photoluminescent properties are of particular interest, as demonstrated by the highly photoluminescent phenylene vinylene oligomers . The anion transport properties of 1,3-bis(benzimidazol-2-yl)benzene derivatives and the DNA binding capabilities of nitro and amino derivatives of bisphenoxybenzene are also notable. These properties suggest that 1,3-bis(3,4-dicyanophenoxy)benzene could have interesting electronic properties due to its cyano groups, which could be explored for potential applications in electronic materials or as a ligand in coordination chemistry.

Scientific Research Applications

1. Application in Heat-Resistant Carbon Fiber Reinforced Plastics

  • Summary of the Application: This compound is used in the creation of new phthalonitrile resins that provide processing properties at the level of epoxy resins and composites obtained from them . The resins are used to create heat-resistant carbon fiber reinforced plastics .
  • Methods of Application: The resin composition is improved by introducing comonomers into it, which reduces the melt viscosity to less than 100 MPa s at a temperature of 120°C . This allows for the creation of carbon fibers using modern injection techniques .
  • Results or Outcomes: The curing programs of the composite are selected to attain the maximum compressive strength (852 MPa) . Carbon fiber reinforced plastics postcured at 375°C retain up to 90% of their mechanical properties at 400°C .

2. Application in High-Performance Liquid Chromatography (HPLC)

  • Summary of the Application: HPLC is a method for quantitative chemical analysis, which also verifies the quality of raw materials . “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of reaction mixtures .
  • Methods of Application: The objective of this study was to develop an HPLC technique for determining the composition of the reaction mixture in the synthesis of “1,3-Bis(3,4-dicyanophenoxy)benzene” (DPB) .
  • Results or Outcomes: The results of this study were not specified in the source .

3. Application in the Production of Plastics, Adhesives, and Coatings

  • Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the production of plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .
  • Methods of Application: The specific methods of application were not specified in the source .
  • Results or Outcomes: The results of this application were not specified in the source .

4. Application in the Synthesis of High-Temperature Phthalonitrile Polymers

  • Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of high-temperature phthalonitrile polymers . These polymers have high storage modulus and high glass-transition temperatures .
  • Methods of Application: The specific methods of application were not specified in the source .
  • Results or Outcomes: The polymers show outstanding processability, thermal stability, and mechanical properties .

5. Application in the Production of Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the production of antioxidants, ultraviolet absorbers, and flame retardants . These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: The specific methods of application were not specified in the source .
  • Results or Outcomes: The results of this application were not specified in the source .

6. Application in the Synthesis of High-Temperature Phthalonitrile Polymers

  • Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of high-temperature phthalonitrile polymers . These polymers have high storage modulus and high glass-transition temperatures .
  • Methods of Application: The specific methods of application were not specified in the source .
  • Results or Outcomes: The polymers show outstanding processability, thermal stability, and mechanical properties .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

High-temperature phthalonitrile polymers synthesized from 1,3-Bis(3,4-dicyanophenoxy)benzene show outstanding processability, thermal stability, and mechanical properties, making them good candidates for high-temperature applications .

properties

IUPAC Name

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIIVKRGBWPLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359722
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3,4-dicyanophenoxy)benzene

CAS RN

72452-47-2
Record name 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
ZN Shchekoldina, AA Bogolyubov… - Fine Chemical …, 2021 - finechem-mirea.ru
Objectives. Determination of target products and byproducts is necessary for the quality control of phthalonitrile monomer synthesis as well as production scaling and performing related …
Number of citations: 2 www.finechem-mirea.ru
Ö Deveci, Ş Işık, M Yavuz, N Akdemir… - … Section E: Structure …, 2004 - scripts.iucr.org
(IUCr) 1,3-Bis(3,4-dicyanophenoxy)benzene Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 4 scripts.iucr.org
X Chen, S Shan, J Liu, X Qu, Q Zhang - RSC advances, 2015 - pubs.rsc.org
A series of high-temperature phthalonitrile monomers with o, m, p-dihydroxybenzene isomers, namely, 1,2-bis(3,4-dicyanophenoxy) benzene (o-BDB), 1,3-bis(3,4-dicyanophenoxy) …
Number of citations: 30 pubs.rsc.org
TM Keller, DD Dominguez - Polymer, 2005 - Elsevier
Resorcinol-based phthalonitrile, 1,3-bis(3,4-dicyanophenoxy)benzene, has been synthesized in high yield by a simple nucleophilic displacement of a nitro-substituent from 4-…
Number of citations: 297 www.sciencedirect.com
DD Dominguez, TM Keller - High Performance Polymers, 2006 - journals.sagepub.com
A series of low-melting phthalonitrile oligomers were prepared in which variable-length multiple aromatic ether linkages interconnect the terminal phthalonitrile units. These materials …
Number of citations: 160 journals.sagepub.com
H Sheng, X Peng, H Guo, X Yu, K Naito, X Qu… - Thermochimica …, 2014 - Elsevier
4-Aminophenoxy phthalonitrile (APPH) has been synthesized and utilized to catalyze the curing of resorcinol-based phthalonitrile monomer, 1,3-bis(3,4-dicyanophenoxy) benzene (BDB…
Number of citations: 63 www.sciencedirect.com
BA Bulgakov, AV Sulimov, AV Babkin… - Journal of …, 2017 - journals.sagepub.com
High-temperature carbon fiber-reinforced plastics based on phthalonitrile resins are obtained for the first time by vacuum infusion process. For this purpose, formulations based on low-…
Number of citations: 44 journals.sagepub.com
J Wang, J Hu, K Zeng, G Yang - RSC advances, 2015 - pubs.rsc.org
The in situ reaction of a hydroxy group with a phthalonitrile system was carried out by the simple nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile in a dipolar …
Number of citations: 38 pubs.rsc.org
E Zhao, J Hu, J Wang, M Shi, Z Wang… - High Performance …, 2018 - journals.sagepub.com
Melamine, which has a unique structure and is known as an important raw material, was first employed as a curing agent to promote the curing reaction of phthalonitrile monomer 1,3-bis…
Number of citations: 18 journals.sagepub.com
SY Zhan, Y Han, YH Wu, JN Ding, X Liu, Y Guo… - Chinese Journal of …, 2022 - Springer
A novel boron-containing monomer,(4-(3, 4-dicyanophenoxy) phenyl) boronic acid (BPhPN) was synthesized and used to promote the curing process of phthalonitrile monomer 1, 3-bis (…
Number of citations: 3 link.springer.com

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